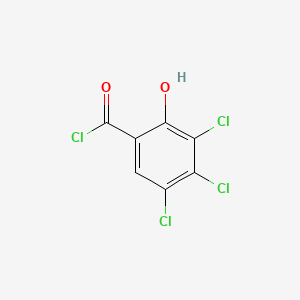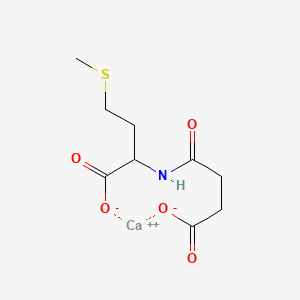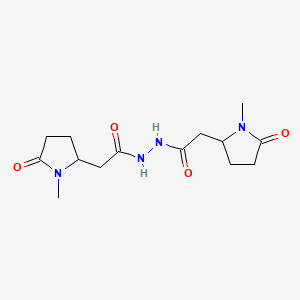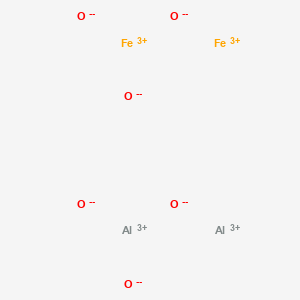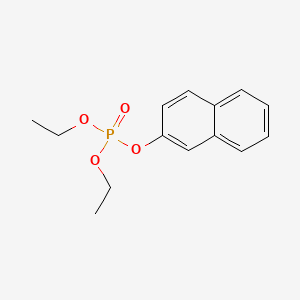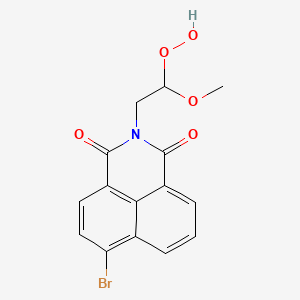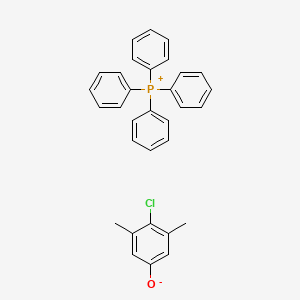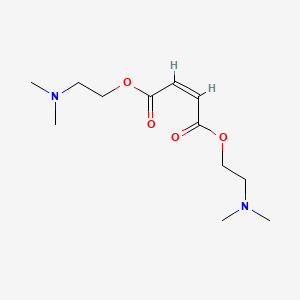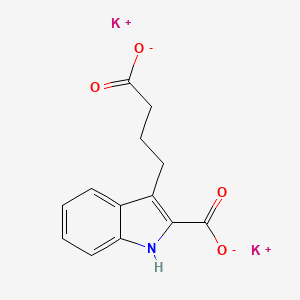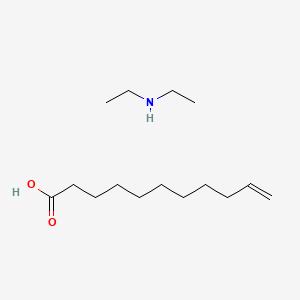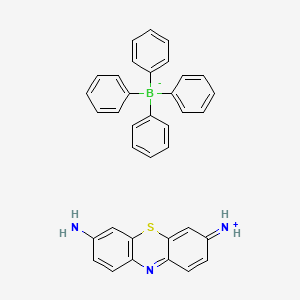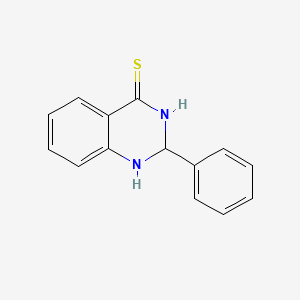
2-Phenyl-2,3-dihydro-4(1H)-quinazolinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2,3-dihydro-4(1H)-quinazolinethione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused ring system containing nitrogen and sulfur atoms, which contributes to its unique chemical properties. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydro-4(1H)-quinazolinethione typically involves the condensation of anthranilic acid derivatives with isothiocyanates. One common method includes the reaction of 2-aminobenzamide with phenyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired quinazolinethione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Phenyl-2,3-dihydro-4(1H)-quinazolinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Thiol-substituted quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
作用機序
The mechanism of action of 2-Phenyl-2,3-dihydro-4(1H)-quinazolinethione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy .
類似化合物との比較
Similar Compounds
2-Phenyl-2,3-dihydro-1H-quinazolin-4-one: Similar structure but lacks the thione group.
2-Phenyl-2,3-dihydroquinolin-4(1H)-one: Contains a quinoline core instead of a quinazoline core.
Uniqueness
2-Phenyl-2,3-dihydro-4(1H)-quinazolinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .
特性
CAS番号 |
53619-34-4 |
|---|---|
分子式 |
C14H12N2S |
分子量 |
240.33 g/mol |
IUPAC名 |
2-phenyl-2,3-dihydro-1H-quinazoline-4-thione |
InChI |
InChI=1S/C14H12N2S/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
InChIキー |
VSGIHGLJBIDWPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



